molecular formula C13H17Cl2N3O2 B13336149 tert-Butyl 3-(3,6-dichloropyridazin-4-yl)pyrrolidine-1-carboxylate

tert-Butyl 3-(3,6-dichloropyridazin-4-yl)pyrrolidine-1-carboxylate

Cat. No.: B13336149
M. Wt: 318.20 g/mol
InChI Key: ZDXNGAIHNNDRJF-UHFFFAOYSA-N
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Description

tert-Butyl 3-(3,6-dichloropyridazin-4-yl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C13H17Cl2N3O2 It is a derivative of pyrrolidine and pyridazine, characterized by the presence of tert-butyl and dichloropyridazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(3,6-dichloropyridazin-4-yl)pyrrolidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,6-dichloropyridazine and pyrrolidine-1-carboxylate derivatives.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or ethanol. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.

    Catalysts and Reagents: Common reagents used in the synthesis include tert-butyl chloroformate, which is used to introduce the tert-butyl group, and various catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(3,6-dichloropyridazin-4-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dichloropyridazinyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used.

    Hydrolysis: Acidic or basic conditions are employed to hydrolyze the ester group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrrolidine derivatives, while hydrolysis results in the formation of carboxylic acids.

Scientific Research Applications

tert-Butyl 3-(3,6-dichloropyridazin-4-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3,6-dichloropyridazin-4-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The dichloropyridazinyl group is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(6-methoxypyrimidin-4-yl)pyrrolidine-1-carboxylate
  • tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate
  • tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 3-(3,6-dichloropyridazin-4-yl)pyrrolidine-1-carboxylate is unique due to the presence of the dichloropyridazinyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for specific research applications.

Properties

Molecular Formula

C13H17Cl2N3O2

Molecular Weight

318.20 g/mol

IUPAC Name

tert-butyl 3-(3,6-dichloropyridazin-4-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H17Cl2N3O2/c1-13(2,3)20-12(19)18-5-4-8(7-18)9-6-10(14)16-17-11(9)15/h6,8H,4-5,7H2,1-3H3

InChI Key

ZDXNGAIHNNDRJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=NN=C2Cl)Cl

Origin of Product

United States

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